3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Overview
Description
3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro, ethylsulfanyl, and methoxy groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride.
Synthesis of 5-(ethylsulfanyl)-1,3,4-thiadiazole: This intermediate is prepared by reacting ethylthiourea with thionyl chloride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted benzamides.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its structural similarity to other bioactive thiadiazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but lacks the methoxy group.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Contains a chlorophenyl group instead of the thiadiazole ring.
Uniqueness
Structural Features: The presence of both the thiadiazole ring and the methoxy group makes 3,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide unique compared to its analogs.
Biological Activity: The combination of these functional groups may enhance its biological activity and specificity.
Properties
IUPAC Name |
3,5-dichloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S2/c1-3-20-12-17-16-11(21-12)15-10(18)6-4-7(13)9(19-2)8(14)5-6/h4-5H,3H2,1-2H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPZVKDFKNAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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